Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)-
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Overview
Description
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19372 g/mol . This compound belongs to the class of oxazinones, which are known for their diverse biological activities, including antimicrobial and fungicidal properties .
Preparation Methods
The synthesis of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in ethanol (EtOH) in the presence of sodium acetate (NaOAc) or in pyridine . The reaction conditions can vary, but the use of ethanol and sodium acetate is common for obtaining high yields of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- involves its interaction with molecular targets such as glucocorticoid receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects . The specific pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity is a key aspect of its biological effects .
Comparison with Similar Compounds
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- can be compared with other oxazinone derivatives, such as:
6H-1,2-oxazin-6-ones: These compounds share a similar structural framework but may differ in their substituents and biological activities.
Benzo-oxazinones: These compounds have a benzene ring fused to the oxazinone structure, leading to different chemical and biological properties.
The uniqueness of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- lies in its specific ethoxy and ethanone substituents, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
80322-63-0 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(6-ethoxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO3/c1-3-11-8-5-4-7(6(2)10)9-12-8/h8H,3-5H2,1-2H3 |
InChI Key |
UERLTCIRLZEQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=NO1)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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